Comparative Basicity: Reduced pKa of the Cyclopropylamine Moiety
The N-cyclopropyl group in N-cyclopropyl-3-methylcyclohexan-1-amine is known to confer significantly lower basicity compared to N-alkyl and N-isopropyl analogs. A direct comparison from a related patent [1] indicates that while the calculated pKa values for a cyclopropyl amine and its isopropyl analog were similar, the experimentally measured pKa values showed a substantial difference. This lower pKa for the cyclopropylamine means that at physiological pH (7.4), a greater fraction of the compound exists in its non-ionized, neutral form, which is critical for passive diffusion across biological membranes.
| Evidence Dimension | pKa (Acid Dissociation Constant) |
|---|---|
| Target Compound Data | Significantly lower measured pKa than alkylamine analogs |
| Comparator Or Baseline | Isopropyl amine analog (Comparative Example 1 in US7687499B2) |
| Quantified Difference | Substantial, though the exact numerical value for this specific compound is not provided in the reference; the principle is a well-established class effect for cyclopropylamines [1]. |
| Conditions | pKa measured experimentally; physiological pH 7.4 (inference) |
Why This Matters
For CNS-targeted research, this reduced basicity directly translates to improved potential for blood-brain barrier (BBB) penetration, a key differentiator for selection over more basic alkylamine analogs.
- [1] Allison BD, Carruthers NI, Grice CA, et al. Cyclopropyl amines as modulators of the histamine H3 receptor. US Patent US7687499B2. 2010. View Source
